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Selenonic acid

Cat. No.: B1202071
M. Wt: 128.99 g/mol
InChI Key: WBRSXICUEVGXAB-UHFFFAOYSA-N
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Description

Contextualization within Organoselenium Chemistry Research Landscape

Organoselenium chemistry explores compounds containing a carbon-to-selenium bond. wikipedia.org This field has grown significantly, providing versatile tools for synthetic and medicinal chemistry. researchgate.net Selenium can exist in various oxidation states, from -2 to +6, allowing for a wide range of chemical transformations. wikipedia.orgrsc.org

Selenonic acids, with the general formula RSeO₃H, are part of the family of organoselenium oxoacids, which also includes selenenic acids (RSeOH) and seleninic acids (RSeO₂H). wikipedia.orgwikipedia.orgwikipedia.org They are the selenium analogues of the more commonly known sulfonic acids. wikipedia.org The reactivity and stability of these oxoacids vary significantly. Selenenic acids are often unstable and act as transient intermediates in reactions. rsc.orgwikipedia.org Seleninic acids are generally more stable and have been widely used as catalysts for various oxidation reactions. wikipedia.org Selenonic acids, containing selenium in its highest oxidation state (+6), have traditionally been viewed as less accessible and have only recently been explored for their unique catalytic properties. scholaris.carsc.orgrsc.org

The development of organoselenium chemistry was significantly boosted in the 1970s with the discovery of the selenoxide syn-elimination, a general method for creating double bonds in organic molecules. scholaris.ca This spurred the development of new selenium-mediated oxidations, including epoxidations and dihydroxylations of alkenes. scholaris.ca While many of these reactions were initially thought to involve peroxyseleninic acids as the active oxidant, recent studies have implicated Se(VI) species like peroxyselenonic acid, generated from selenonic acids, as the principal oxidant in certain processes. scholaris.canih.gov

Historical Trajectories of this compound Investigations

The chemistry of selenium compounds was a relatively obscure area of study for more than a century after the element's discovery in 1817 by J.J. Berzelius. rsc.org The first organoselenium compound, diethyl selenide, was isolated in 1836. wikipedia.org Although selenonic acids were first reported over a century ago, their investigation lagged significantly behind that of other organoselenium compounds. scholaris.ca

Early research was hampered by several challenges:

Strong Acidity and Water-Solubility: These properties made it difficult to isolate the free acids from byproduct metal salts. scholaris.caacs.org

High Polarity: This characteristic generally prevents purification using common chromatographic techniques like silica (B1680970) gel chromatography. scholaris.caacs.org

Hygroscopic Nature: Their tendency to absorb moisture from the air further complicated handling and characterization. scholaris.caacs.org

Harsh Synthesis Conditions: Traditional methods often required harsh oxidants to convert seleninic acids or diselenides into selenonic acids. scholaris.caacs.org

These difficulties led to errors in structure identification in earlier work. scholaris.ca More recent investigations have provided clearer structural confirmation, such as the X-ray diffraction analysis of the this compound analogue of selenocysteine (B57510). scholaris.caacs.org A significant breakthrough came with the development of an efficient, one-pot synthesis method starting from readily available aryl bromides. This method involves metalation, selenation, oxidation with hydrogen peroxide, and finally ion exchange to yield pure aryl selenonic acids in good yields (77-90%). scholaris.caacs.orgnih.govacs.org This has made a range of aryl selenonic acids more accessible for study, reigniting interest in their chemistry and potential applications. scholaris.ca

Fundamental Chemical Structure and Oxidation State Considerations

The defining feature of a this compound is the −SeO₃H functional group attached to an organic residue (R). wikipedia.org The general formula is R−Se(=O)₂−OH. wikipedia.orgwiktionary.org In this structure, the selenium atom is in the +6 oxidation state, its highest possible integer oxidation state. rsc.orgrsc.org This is analogous to sulfonic acids (RSO₃H), where sulfur is also in the +6 oxidation state.

Fundamental Properties of this compound
PropertyDescriptionReference
General FormulaRSeO₃H or R−Se(=O)₂−OH wikipedia.orgwiktionary.org
Functional Group-SeO₃H wikipedia.org
Selenium Oxidation State+6 rsc.orgrsc.org
Sulfur AnalogueSulfonic Acid (RSO₃H) wikipedia.org
ExampleBenzenethis compound (PhSeO₃H) wikipedia.org

The selenium atom in selenonic acids is hypervalent, exceeding the typical octet of electrons. rsc.org The structure around the selenium atom is generally pyramidal. wikipedia.org For comparison, the related seleninic acids (RSeO₂H) feature selenium in the +4 oxidation state. wikipedia.orgrsc.org The transition between these oxidation states is central to the catalytic activity of organoselenium compounds. For instance, in some catalytic cycles, a Se(IV) seleninic acid can be oxidized to a Se(VI) this compound. rsc.org While selenonic acids themselves can be inactive towards certain reactions, they can be activated by an oxidant like hydrogen peroxide to form a presumed peroxythis compound, which then acts as a potent oxidizing agent. scholaris.canih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2O3Se B1202071 Selenonic acid

Properties

Molecular Formula

H2O3Se

Molecular Weight

128.99 g/mol

InChI

InChI=1S/H2O3Se/c1-4(2)3/h4H,(H,1,2,3)

InChI Key

WBRSXICUEVGXAB-UHFFFAOYSA-N

SMILES

O[SeH](=O)=O

Canonical SMILES

O[SeH](=O)=O

Origin of Product

United States

Synthetic Methodologies for Selenonic Acid and Its Chemical Derivatives

Direct Synthesis Approaches

Direct methods for the synthesis of selenonic acids primarily involve the construction of the C-Se bond and subsequent oxidation to the hexavalent selenium center in a streamlined manner.

One-Pot Protocols from Organohalides

A significant advancement in the synthesis of aryl selenonic acids is the development of a one-pot protocol starting from diverse and widely available aryl bromides. scholaris.caacs.orgnih.govacs.org This method circumvents the need for pre-synthesized and sometimes unstable diselenide or seleninic acid precursors. scholaris.calbp.world The process involves a sequence of metalation, selenation, and oxidation reactions carried out in a single reaction vessel. acs.orgnih.govacs.orgscholaris.ca

The synthesis commences with the metalation of an aryl bromide using a strong organolithium reagent, typically tert-butyllithium, in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). acs.orglbp.world This is followed by the addition of elemental selenium powder to the generated aryllithium species, which results in the formation of a lithium arylselenolate (ArSeLi). acs.orgresearchgate.netmdpi.com The subsequent and final step is the oxidation of the selenolate. This is achieved by treating the reaction mixture with an excess of a strong oxidizing agent, such as hydrogen peroxide, often in the presence of formic acid. acs.orglbp.world The resulting lithium selenonates are then converted to the free selenonic acids by passing an aqueous solution of the salt through an ion-exchange resin. scholaris.caacs.org This one-pot procedure has been shown to produce a variety of aryl selenonic acids in good to high yields, typically ranging from 77–90%. scholaris.caacs.orgnih.govacs.orgscholaris.ca

Table 1: Examples of Aryl Selenonic Acids Synthesized from Aryl Bromides

Starting Aryl Bromide Product Aryl Selenonic Acid Yield (%)
Bromobenzene Benzenethis compound 85
4-Bromotoluene 4-Methylbenzenethis compound 90
4-Bromoanisole 4-Methoxybenzenethis compound 88
1-Bromo-4-(trifluoromethyl)benzene 4-(Trifluoromethyl)benzenethis compound 82

This table is a representation of typical results and may not reflect specific experimental data from a single source.

Oxidative Pathways from Lower-Oxidation State Organoselenium Precursors

Historically, the synthesis of selenonic acids has been approached through the oxidation of organoselenium compounds in lower oxidation states, such as diselenides (R-Se-Se-R) and seleninic acids (R-SeO₂H). scholaris.calbp.worldresearchgate.net These methods often require the use of harsh oxidizing agents like potassium permanganate (B83412) or nitric acid. scholaris.caacs.org The products were often isolated as their metal salts, which could then be treated with a strong acid to yield the free this compound. scholaris.caacs.org

Diselenides can be oxidized to the corresponding selenonic acids, although this transformation requires forcing conditions. researchgate.net A more common and milder pathway involves the oxidation of the intermediate seleninic acids. scholaris.ca Seleninic acids themselves can be prepared by the oxidation of diselenides. researchgate.net The further oxidation of a seleninic acid to a this compound represents the final step in elevating the selenium atom to its +6 oxidation state. nih.gov For instance, the oxidation of benzeneseleninic acid with hydrogen peroxide can lead to the formation of benzenethis compound. scholaris.ca However, this reaction can be complex, with the potential formation of intermediates like peroxyseleninic acids and mixed selenonium-selenonate salts. scholaris.cascholaris.ca

Synthesis of Chemically Modified this compound Analogues

The modification of the organic substituent on the this compound moiety allows for the fine-tuning of its chemical and physical properties.

Aryl Selenonic Acids

As detailed in section 2.1.1, the one-pot synthesis from aryl bromides is a highly effective method for preparing a diverse range of aryl selenonic acids. acs.orgnih.govacs.orgacs.orgscholaris.ca This methodology has been successfully applied to synthesize aryl selenonic acids bearing both electron-donating and electron-withdrawing groups. scholaris.ca Earlier, more classical methods included the reaction of benzene (B151609) with selenium trioxide in liquid sulfur dioxide or heating benzene with selenic acid in a sealed tube, though the latter was later suggested to produce a mixed selenonium selenonate salt. acs.orgacs.orglbp.world

Perfluorinated this compound Analogues

The synthesis of perfluorinated this compound analogues has also been reported. scholaris.caacs.org These compounds are of interest due to the unique properties conferred by the highly electronegative perfluoroalkyl groups. While specific synthetic details for perfluorinated selenonic acids are less commonly reported in the general literature, their preparation would likely follow analogous oxidative pathways from corresponding perfluorinated organoselenium precursors. The synthesis of related perfluorinated carboxylic and sulfonic acids often involves the oxidation of perfluoroalkyl iodides or electrochemical fluorination. fluorine1.ru

Cyclic Selenonic Esters

A notable development in the field has been the synthesis of the first example of a cyclic selenonic ester. scholaris.caacs.orgnih.govacs.orgscholaris.ca This was achieved as an unexpected outcome during the one-pot synthesis of an aryl this compound. scholaris.caacs.orgnih.govscholaris.ca Specifically, an o-hydroxymethyl-substituted aryl this compound was found to readily undergo intramolecular dehydration to form the cyclic ester. scholaris.caacs.orgnih.govscholaris.ca This discovery opens up a new class of organoselenium compounds with potential applications in synthesis and materials science. The formation of other cyclic selenenate and seleninate esters has been achieved through different synthetic routes, often involving intramolecular cyclization reactions. nih.gov

Selenocysteine-Derived this compound Analogues

The synthesis of the this compound analogue of selenocysteine (B57510) represents a notable achievement in the field of organoselenium chemistry. The existence of this compound has been unequivocally confirmed through its preparation and subsequent structural analysis by X-ray diffraction. scholaris.canih.gov The general pathway to oxidized forms of selenocysteine involves the oxidation of its selenol group, which can theoretically progress through selenenic, seleninic, and ultimately this compound states. researchgate.net

However, the direct oxidation pathway is not without its complexities. Research indicates that the seleninic acid form of selenocysteine (Sec-SeO₂⁻) exhibits resistance to further oxidation into its corresponding this compound (Sec-SeO₃⁻). nih.gov This resistance is a key difference when compared to its sulfur analogue, cysteine, where the sulfinic acid is more readily oxidized to sulfonic acid. nih.gov Despite this challenge, the this compound derivative of selenocysteine has been successfully obtained by researchers, including H. B. Singh and colleagues. scholaris.ca The controlled oxidation of L-selenocystine has been shown to produce selenocysteine seleninic acid, which serves as a potential precursor for the synthesis of the target this compound. nih.gov

Strategic Considerations and Advancements in Synthetic Routes

The synthesis of selenonic acids has historically been hindered by several factors. These compounds are characterized by their strong acidity, high water solubility, and hygroscopic nature. scholaris.ca Such properties complicate their isolation and purification, particularly the separation from metal salt byproducts generated during synthesis. scholaris.ca Furthermore, their high polarity generally prevents the use of standard chromatographic purification methods on common adsorbents like silica (B1680970) gel. scholaris.ca Early synthetic methods often relied on the oxidation of diselenides or seleninic acids with harsh oxidizing agents such as potassium permanganate or nitric acid, with the products frequently being isolated as their metal salts. scholaris.canih.gov

Recognizing these limitations, recent research has focused on developing more efficient and versatile synthetic protocols. A significant advancement is the development of a one-pot synthesis for a variety of aryl selenonic acids starting from readily available aryl bromides. scholaris.caresearchgate.netlbp.world This modern approach circumvents the need for pre-synthesized diselenide or seleninic acid precursors, which are not always commercially available. scholaris.ca

The one-pot methodology involves a sequence of metalation, selenation, and oxidation. lbp.world The process typically begins with the metalation of an aryl bromide using t-butyllithium at low temperatures, followed by the addition of elemental selenium powder to form a lithium selenolate. scholaris.calbp.world Subsequent oxidation of this intermediate with hydrogen peroxide yields the target this compound. scholaris.ca The use of formic acid has been found to enhance the reaction rate approximately threefold, possibly by protonating an intermediate seleninic acid and activating it for further oxidation. scholaris.ca The final step involves an ion exchange process, for example using Rexyn 101(H) resin, to isolate the pure, free selenonic acids from the aqueous solution. scholaris.caresearchgate.net This protocol has proven effective for producing a diverse range of aryl selenonic acids in high yields. lbp.worldscholaris.ca

Table 1: Overview of the One-Pot Synthesis of Aryl Selenonic Acids

Step Description Key Reagents Typical Yield
1. Metalation Reaction of an aryl bromide to form an organolithium species. t-butyllithium, THF -
2. Selenation Addition of elemental selenium to the organolithium intermediate. Powdered Selenium -
3. Oxidation Conversion of the resulting selenolate to the this compound. Hydrogen Peroxide, Formic Acid (optional catalyst) -

| 4. Purification | Isolation of the free acid from salts and reaction mixture. | Rexyn 101(H) ion-exchange resin | 77-90% scholaris.ca |

Other specialized oxidants have also been employed. For instance, salts of carbohydrate-derived selenonic acids have been successfully obtained using dimethyldioxirane (B1199080) (DMDO) as the oxidizing agent. nih.gov These strategic advancements provide more accessible and efficient pathways to a wider variety of selenonic acids, paving the way for further study and application of this class of compounds. scholaris.ca

Advanced Spectroscopic and Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are fundamental in defining the connectivity and three-dimensional structure of selenonic acids in various states. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of selenonic acids in solution. Analysis of ¹H, ¹³C, and particularly ⁷⁷Se nuclei offers detailed information about the chemical environment of the atoms within the molecule.

Detailed research findings indicate that the ⁷⁷Se nucleus is highly sensitive to its electronic surroundings, making ⁷⁷Se NMR a definitive tool for characterizing selenium compounds. For a range of aryl selenonic acids dissolved in deuterium (B1214612) oxide (D₂O), the ⁷⁷Se NMR chemical shifts are consistently observed in a distinct region between δ 1020 and 1031 ppm. wikipedia.orgresearchgate.netnih.gov This characteristic range is a reliable diagnostic marker for the selenonic acid functional group. For instance, benzenethis compound exhibits a ⁷⁷Se signal at approximately 1025-1026 ppm. scirp.orgmdpi.com

Interestingly, structural modifications can lead to significant changes in the ⁷⁷Se chemical shift. The formation of a cyclic selenonate ester, through the intramolecular dehydration of 2-(hydroxymethyl)benzenethis compound, results in a notable downfield shift of the ⁷⁷Se resonance to δ 1116.5 ppm when measured in deuterochloroform (CDCl₃). wikipedia.orgias.ac.in This demonstrates the utility of ⁷⁷Se NMR in identifying complex structural rearrangements. The characterization of various aryl and alkyl selenonic acids has been extensively supported by a combination of ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy. wikipedia.orgresearchgate.net

CompoundNucleusSolventChemical Shift (δ, ppm)
Benzenethis compound⁷⁷SeD₂O1025.9
4-Methoxybenzenethis compound⁷⁷SeD₂O1024.5
4-Fluorobenzenethis compound⁷⁷SeD₂O1027.9
1-Naphthalenethis compound⁷⁷SeD₂O1030.1
Lithium Methaneselenonate⁷⁷SeD₂O1046.2
Cyclic Selenonate Ester (from 4l)⁷⁷SeCDCl₃1116.5
Benzenethis compound¹HD₂O7.63-7.95
Benzenethis compound¹³CD₂O128.9, 129.5, 133.6, 139.0

Data compiled from supporting information for a one-pot synthesis of aryl selenonic acids. core.ac.uk

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mun.ca For selenonic acids, key characteristic vibrations include those of the O-H, Se=O, and Se-O bonds.

While comprehensive, fully assigned IR spectra for simple selenonic acids are not extensively detailed in the literature, data from related selenium-oxygen compounds provide valuable comparative insights. The analysis of pentafluorobenzeneseleninic acid (C₆F₅SeO₂H), a related Se(IV) compound, shows bands assigned to the Se=O and Se-O stretching modes at 857 cm⁻¹ and 683 cm⁻¹, respectively. psu.edu It is expected that the Se=O stretching frequencies in selenonic acids, which contain the -SeO₃H group, would appear in a similar region. For comparison, the selenate (B1209512) ion (SeO₄²⁻) in ammonium (B1175870) selenate shows characteristic vibrations, with a notable band around 883 cm⁻¹ attributed to the SeO₄²⁻ unit. core.ac.ukmdpi.com The O-H stretching vibration of the acidic proton in this compound is anticipated to appear as a broad band, typically in the 3300-2500 cm⁻¹ region, characteristic of hydrogen-bonded carboxylic and other oxoacids. latamjpharm.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. mun.ca A key feature in the mass spectra of organoselenium compounds is the distinctive isotopic pattern generated by selenium's six stable isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se). psu.edu This unique pattern serves as a definitive signature for the presence of selenium in a molecule.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the confident determination of elemental formulas. wikipedia.org Electron impact mass spectrometry studies on methyl esters of p-chlorobenzene and p-bromobenzene selenonic acids reveal characteristic fragmentation pathways. Common fragmentation patterns include the loss of the methoxy (B1213986) group (-OCH₃), an oxygen atom (-O), and carbon monoxide (-CO), providing clues to the compound's structure. researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS), especially with an inductively coupled plasma (ICP) source, is a powerful tool for the speciation and detection of selenonic acids and their metabolites. mdpi.com

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

X-ray crystallography has been instrumental in the study of selenonic acids, often revealing complex and sometimes unexpected structures. For example, this method was used to unambiguously identify the first cyclic selenonate ester, which forms from the dehydration of 2-(hydroxymethyl)benzenethis compound. wikipedia.orgias.ac.incapes.gov.br The analysis provided precise bond lengths and angles, confirming the cyclic structure.

Furthermore, X-ray diffraction has been critical in characterizing byproducts formed during the synthesis of selenonic acids. In several instances, instead of the expected free acid, mixed salts were isolated. Crystallographic analysis confirmed the structures of these salts, which consist of an aryl selenonate anion and a protonated seleninic acid or selenious acid cation. wikipedia.orgresearchgate.net For example, the structure of a salt derived from 4-methoxybenzenethis compound and selenious acid was confirmed by X-ray diffraction, revealing key Se-O bond lengths that differentiate the Se(VI) and Se(IV) centers. core.ac.uk This technique was also essential in correcting the misidentification of a selenonium selenonate salt, which was previously mistaken for a this compound. scispace.com

Compound ParameterCyclic Selenonate Ester (4m) core.ac.ukMixed Salt (7b) core.ac.uk
Empirical Formula C₇H₆O₃SeC₇H₁₀O₇Se₂
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 7.6219(11)7.5457(5)
b (Å) 12.8936(18)7.9103(5)
c (Å) 7.9615(11)9.8739(6)
β (˚) 111.020(2)71.913(2)
Volume (ų) 730.34(18)558.98(6)
Z (molecules/unit cell) 42

Chromatographic and Speciation Techniques for Analytical Studies

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are vital for the separation, identification, and quantification of this compound from complex mixtures. When coupled with sensitive, element-specific detectors, these methods allow for detailed speciation studies, which are crucial for understanding the behavior and transformation of selenium compounds in biological and environmental systems.

The most powerful approach for selenium speciation is the hyphenation of HPLC with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.gov This combination leverages the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. Anion-exchange chromatography is a common method for separating various selenium oxoacids. For example, a method using an anion-exchange column with an ammonium citrate (B86180) mobile phase successfully separated selenious acid and selenic acid, among other species, within minutes.

Speciation analysis is highly dependent on the sample preparation and extraction conditions. Studies have shown that the pH of the extraction solution can influence the selenium species detected, with higher pH values potentially leading to the formation of more highly oxidized compounds, such as selenonic acids. In analyses of selenium-enriched samples, compound identities are typically confirmed by matching the retention times of unknown peaks with those of authenticated standards, including standards for the this compound derivatives of selenoamino acids. Paper chromatography and ion-exchange chromatography have also been used to separate selenonic acids from their less oxidized seleninic acid counterparts, although selenonic acids often co-elute with their sulfonic acid analogues.

Reactivity Profiles and Mechanistic Investigations of Selenonic Acid

Oxidation Reactions Catalyzed by Selenonic Acid and Its Peroxy Analogue

Selenonic acids and their peroxy derivatives are potent oxidizing agents in various organic transformations. Their catalytic activity is centered around the selenium atom's ability to exist in multiple oxidation states, facilitating the transfer of oxygen atoms.

Hydrogen Peroxide Activation Mechanisms

The activation of hydrogen peroxide by this compound (a Se(VI) species) is a key step in the catalytic cycle of many oxidation reactions. This process is believed to proceed through the formation of a peroxythis compound intermediate. rsc.orgnih.govrsc.org Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the potential energy surfaces and transition states involved in this activation. rsc.orgrsc.orgresearchgate.net

The reaction between this compound and hydrogen peroxide can lead to the formation of a peroxy selenurane intermediate. rsc.orgrsc.org This intermediate is pivotal in the conversion of the acid to its more reactive peroxyacid form. rsc.org However, research suggests that the activation of hydrogen peroxide by seleninic acid (Se(IV)) is thermodynamically and kinetically more favorable than by this compound (Se(VI)). rsc.orgnih.govrsc.org The higher catalyst-distortion required for this compound to react with hydrogen peroxide suggests a potential inactivating role for the interconversion of Se(IV) to Se(VI) species during catalysis. rsc.orgnih.govresearchgate.netrsc.org

Role of Peroxythis compound as a Principal Oxidant

While the activation of hydrogen peroxide may be more facile with seleninic acid, evidence points to peroxythis compound as a highly potent oxidant. rsc.orgnih.govresearchgate.netscholaris.ca In certain reactions, such as the epoxidation of alkenes, peroxythis compound is considered the principal active oxidant. scholaris.camdpi.comnih.gov

Computational studies have compared the reactivity of peroxyseleninic acid and peroxythis compound. These studies indicate that peroxythis compound is a kinetically better oxidant. nih.gov The lower activation energy and more exothermic reaction energy for processes involving peroxythis compound, when compared to its seleninic counterpart, suggest that it is a more facile oxidizing agent. mdpi.com For instance, in the epoxidation of cyclooctene, it was discovered that the reaction proceeds primarily through the peroxythis compound intermediate, which is formed from the in-situ generated this compound. scholaris.canih.gov The this compound itself is inert towards the alkene but becomes a rapid epoxidizing agent upon the addition of hydrogen peroxide, which activates it to the peroxythis compound form. nih.gov

Applications in Select Organic Transformations (e.g., Epoxidations, Amine Oxidations)

Organoselenium compounds, including selenonic acids and their precursors, have been effectively utilized as catalysts for various organic transformations with hydrogen peroxide as the terminal oxidant. rsc.orgnih.gov These applications include epoxidations of alkenes and the oxidation of amines. rsc.orgnih.gov

Epoxidations: The selenium-mediated epoxidation of alkenes has been a subject of significant study. rsc.orgresearchgate.net It was initially believed that peroxyseleninic acid was the primary oxidizing species. However, more recent research has provided evidence for the involvement of high-valent Se(VI) intermediates, namely this compound and peroxythis compound, in the epoxidation of substrates like cyclooctene. rsc.orgrsc.org In these cases, the this compound, formed in the reaction, is activated by hydrogen peroxide to generate the highly reactive peroxythis compound, which then carries out the epoxidation. scholaris.canih.gov

Redox Interconversions and Oxidation State Dynamics Involving Selenium

The catalytic activity of selenium compounds is intrinsically linked to the ability of the selenium atom to cycle between different oxidation states, primarily Se(IV) and Se(VI).

Interconversion Pathways with Seleninic Acid (Se(IV) vs. Se(VI) Species)

The interconversion between seleninic acid (RSeO₂H, Se(IV)) and this compound (RSeO₃H, Se(VI)) is a crucial aspect of selenium-catalyzed oxidation reactions. Seleninic acids can be oxidized to selenonic acids using strong oxidizing agents. rsc.org Conversely, selenonic acids can be reduced back to seleninic acids. rsc.org

In the context of catalytic oxidations with hydrogen peroxide, several pathways for the Se(IV) to Se(VI) interconversion have been proposed and investigated through computational studies. rsc.orgnih.govresearchgate.net One plausible mechanism involves the oxidation of seleninic acid by peroxyseleninic acid. researchgate.net Another pathway suggests the formation of a peroxy selenurane intermediate which can then undergo redox dehydration. rsc.orgresearchgate.net However, these interconversion pathways often have higher activation energies compared to the substrate oxidation steps, suggesting that the conversion to this compound might occur after the primary substrate has been consumed. researchgate.net The relative stability and reactivity of the Se(IV) and Se(VI) species dictate the dominant catalytic cycle in a given reaction. For instance, in some amine oxidations, the Se(IV) cycle is favored, and the formation of Se(VI) this compound can be an inactivating step. rsc.orgrsc.org

General Mechanisms of Reduction and Oxidation

The redox chemistry of selenium is central to its catalytic function. Selenium can exist in various oxidation states, from -II to +VI. nih.govtaylorandfrancis.com The oxidation of organoselenium compounds is a stepwise process. For example, a selenol (RSeH) can be oxidized sequentially to a selenenic acid (RSeOH), then to a seleninic acid (RSeO₂H), and finally to a this compound (RSeO₃H). nih.govwikipedia.org

The reduction of higher-valent selenium species is also a key part of the catalytic cycle. Selenonic acids can be reduced by various reagents. rsc.org In biological systems, the reduction of oxidized selenium species is often facilitated by thiol-containing molecules like glutathione. wikipedia.orgpatsnap.com The general mechanism of oxidation involves the transfer of oxygen atoms from an oxidant, such as hydrogen peroxide, to the selenium center. The resulting peroxy species is a powerful oxidizing agent that transfers an oxygen atom to the organic substrate, regenerating the lower-valent selenium catalyst. nih.gov The specific mechanism can be complex and may involve intermediates such as selenoxides and peroxy selenuranes. rsc.orgnih.gov

Decomposition Pathways and Formation of Associated Byproducts

The reactivity of this compound is marked by its propensity to undergo decomposition, particularly under thermal stress or in the presence of other reactive species. These decomposition pathways lead to the formation of distinct byproducts, including mixed-valence selenium salts and the liberation of molecular oxygen. Understanding these routes is crucial for comprehending the stability and reactive nature of selenonic acids.

Generation of Mixed-Valence Selenium Salts

The decomposition of selenonic acids can yield stable salts containing selenium in two different oxidation states, specifically Se(IV) and Se(VI). scholaris.calbp.world This process is a notable characteristic of their thermal instability.

Heating a this compound (RSeO₃H) can induce the loss of an oxygen atom, resulting in the formation of the corresponding seleninic acid (RSeO₂H). lbp.world Since selenonic acids are stronger acids than seleninic acids, the this compound present in the mixture will protonate the newly formed seleninic acid. lbp.worldmdpi.com This acid-base reaction results in the formation of a mixed selenonium-selenonate salt. mdpi.comnih.govscholaris.ca The structure of these salts, such as the phenyl derivative, has been unequivocally confirmed by X-ray crystallography. mdpi.com

For instance, the thermal decomposition of an aryl this compound can produce a mixed salt of the aryl this compound with the corresponding aryl seleninic acid. scholaris.ca This reaction underscores the need to avoid elevated temperatures during the synthesis and handling of selenonic acids to prevent their degradation into these more stable mixed-salt byproducts. scholaris.calbp.world

Another pathway to these mixed-valence salts involves the decomposition of peroxyseleninic acids (RSe(O)OOH), which can be intermediates in oxidation reactions involving seleninic acids and hydrogen peroxide. mdpi.comnih.govresearchgate.net These peroxy acids are prone to decomposition, which, through a series of redox steps, generates both the seleninic acid and the this compound required for the formation of the selenonium selenonate salt. mdpi.comnih.govscholaris.ca This salt is relatively stable in the solid state but can be converted back to the this compound in the presence of hydrogen peroxide. nih.govscholaris.caresearchgate.net In some cases, minor byproducts, such as mixed salts of aryl selenonic acids with selenious acid (H₂SeO₃), have also been isolated and characterized, arising from the oxidation of any unreacted elemental selenium. lbp.world

Mechanisms of Dioxygen Liberation

The decomposition of selenium species, particularly during oxidation reactions involving hydrogen peroxide, is often accompanied by the vigorous liberation of dioxygen (O₂). mdpi.comresearchgate.net This phenomenon has been observed during the preparation of selenonic acids and in studies of related peroxy intermediates. mdpi.comresearchgate.net

The primary mechanism proposed for dioxygen generation is a formal selenoxide syn elimination from a peroxyseleninic acid intermediate. mdpi.comnih.govscholaris.ca In this process, the peroxyseleninic acid, an unstable species, undergoes a concerted, five-centered elimination reaction. This pathway is analogous to the well-known selenoxide syn elimination used to form alkenes. mdpi.com The elimination produces a selenenic acid (RSeOH) and singlet oxygen, which then becomes dioxygen. nih.gov The selenenic acid is unstable and undergoes further oxidation to regenerate the seleninic acid. nih.govresearchgate.net

Computational studies have provided insight into the energetics of this process. The elimination of dioxygen from a peroxythis compound was found to be exothermic with a higher activation energy compared to the corresponding elimination from a peroxyseleninic acid, which is endothermic. mdpi.com This suggests that the liberation of oxygen from peroxyseleninic acids at or below room temperature via a concerted syn elimination may require further oxidation to a selenonic species to proceed more readily. mdpi.com

The table below, based on computational data, compares the activation energies (Ea) and reaction energies (Erxn) for the syn elimination from different selenium compounds in the gas phase.

EntryReactantProduct 1Product 2Ea (kcal/mol)Erxn (kcal/mol)
1Ethyl SelenoxideEthyleneMethaneselenenic Acid17.52.5
2Ethyl SelenoneEthyleneMethaneseleninic Acid24.3-29.2
3Peroxyseleninic AcidDioxygenBenzeneselenenic Acid26.513.9
4Peroxythis compoundDioxygenBenzeneseleninic Acid19.3-14.9

This table presents interactive data based on computational findings for syn elimination reactions. mdpi.com

These computational results indicate that while selenoxides have lower activation energies for elimination, the corresponding selenones react more exothermically. mdpi.comresearchgate.net Specifically for dioxygen liberation, the elimination from the peroxythis compound analogue is calculated to be more facile than from its peroxyseleninic counterpart. mdpi.com This supports the hypothesis that further oxidation of intermediate species may be necessary for the observed vigorous oxygen evolution during certain reactions involving selenonic acids. mdpi.com

Theoretical and Computational Chemistry Studies of Selenonic Acid

Density Functional Theory (DFT) Applications for Reaction Energetics

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the energetics of reactions involving selenonic acid and its derivatives. DFT calculations allow for the determination of key thermodynamic and kinetic parameters, providing a quantitative understanding of reaction feasibility and pathways.

Recent studies have employed DFT to compare the stability of this compound with its isomer, peroxyseleninic acid (RSeO₂OH). Geometry optimizations have consistently shown that this compound is the more thermodynamically stable isomer. For instance, calculations revealed that benzenethis compound is more stable than its peroxyseleninic acid counterpart by a significant 28.8 kcal mol⁻¹. nih.gov This greater stability suggests that this compound is the likely thermodynamic product in oxidation reactions of lower-valent selenium compounds. nih.gov

The table below summarizes key energetic data from DFT studies on reactions involving this compound.

Reaction / ProcessComputational MethodCalculated Energy Difference (kcal/mol)Reference
Isomerization of Peroxyseleninic Acid to this compoundGeometry Optimization-28.8 nih.gov
Isomerization of Peroxyseleninic Acid to this compoundGaussian 09 DFT (B3LYP/cc-pVTZ/6-311G(d,p))-28.4 nih.gov
Formation of this compound from Peroxyseleninic AcidCOSMO-M06//OPBE~ -30 (exergonic) rsc.org
H₂O₂ Addition to this compound vs. Seleninic AcidM06//OPBEHigher activation energy for this compound rsc.org
Redox Dehydration of Peroxyselenurane to this compoundNot SpecifiedKinetically disfavored (high transition state energy) unipd.it

These DFT studies provide a molecular-level understanding of the factors governing the energetics of this compound reactions, highlighting the interplay between thermodynamic stability and kinetic barriers.

Computational Elucidation of Complex Reaction Mechanisms

Computational chemistry, particularly DFT, has been pivotal in elucidating complex reaction mechanisms where this compound is a key participant or intermediate. These studies provide a detailed picture of the reaction pathways, often revealing steps that are not experimentally observable.

One area of significant investigation has been the role of this compound in oxidation reactions, particularly epoxidations. For a long time, peroxyseleninic acid was considered the primary active oxidant in selenium-catalyzed epoxidations using hydrogen peroxide. However, recent computational and experimental work has challenged this notion. nih.gov It has been proposed that this compound, formed from the isomerization of peroxyseleninic acid, can be further oxidized by hydrogen peroxide to form a highly reactive peroxythis compound (RSeO₃OH). nih.govscholaris.ca This species is now believed to be the principal active oxidant in some epoxidation reactions. nih.gov

Furthermore, computational studies have explored the syn-elimination reactions of selenonyl analogues of various compounds. mdpi.com These studies provide insights into the viability and energetics of these elimination processes, comparing them to the more well-known selenoxide eliminations. For instance, the elimination of a selenonyl hydroperoxide was found to be exothermic with a significant activation energy, similar to that of an alkene-forming selenone elimination. mdpi.com

Analysis of Transition State Structures and Reactive Intermediates

The characterization of transition state (TS) structures and reactive intermediates is a cornerstone of mechanistic chemistry. Computational methods allow for the in-silico "capture" and analysis of these fleeting species, providing critical information about reaction barriers and pathways.

In the context of this compound chemistry, computational studies have focused on identifying the transition states for key reaction steps. For example, in the oxidation of seleninic acid to this compound, different mechanistic possibilities have been explored, including the dehydration of a peroxyselenurane intermediate. rsc.orgunipd.it The calculated energy of the transition state for the redox dehydration of the peroxyselenurane to this compound was found to be significantly high, indicating that this pathway is kinetically disfavored. rsc.orgunipd.it

The activation strain model (ASM), also known as the distortion/interaction model, has been applied in conjunction with DFT to analyze the transition states of reactions involving this compound. researchgate.netresearchgate.net This approach partitions the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. For the addition of hydrogen peroxide to seleninic and selenonic acids, ASM analysis revealed that while the interaction energies are similar, the strain energy for seleninic acid is consistently lower, explaining its lower activation barrier. rsc.org

Reactive intermediates in this compound chemistry have also been the subject of computational investigation. The peroxythis compound, a proposed key oxidant, has been studied computationally, although its high reactivity has so far precluded its experimental isolation. nih.gov Similarly, the structures and relative energies of various intermediates in the complex oxidation pathways of organoselenium compounds have been calculated, providing a more complete picture of the reaction landscape. nih.gov

The table below presents key interatomic distances in the transition states of some hetero-selenoxide and selenone syn-eliminations, as determined by computational studies.

ReactantTransition State Interatomic Distances (Å)
Se-X
Ethyl methyl selenoxide 2.19
Ethyl methyl selenone 2.28
Peroxyseleninic acid 2.10
Peroxythis compound 2.15

Data adapted from a computational study on hetero-selenoxide syn eliminations. mdpi.com

Electronic Structure and Chemical Bonding Investigations

Understanding the electronic structure and chemical bonding in this compound is crucial for explaining its reactivity and properties. Theoretical and computational methods provide valuable insights into these fundamental aspects.

The selenium atom in this compound is in its highest formal oxidation state of +6. The bonding in this compound involves a central selenium atom bonded to three oxygen atoms and a hydroxyl group. One of the key features of interest is the nature of the Se-O bonds. While often depicted with two Se=O double bonds and one Se-OH single bond, the actual electronic structure is a resonance hybrid, with delocalization of electron density over the SeO₃ group.

Computational studies have been used to analyze the electronic properties of this compound and related compounds. For instance, the pKa values of various selenium compounds have been calculated using DFT, providing insights into their acidity and reactivity. rsc.orgrsc.org These studies have shown that electron-withdrawing groups tend to decrease the pKa values of both selenols and selenocarboxylic acids. rsc.orgrsc.org

The electronic structure of the selenium atom itself has been investigated. The ⁷⁷Se chemical shifts of various selenium compounds have been calculated using ab initio methods, and these shifts have been shown to correlate with the 4p-hole population and the net charge of the selenium atom. oup.com A downfield shift in the ⁷⁷Se NMR spectrum is associated with an increase in the electron-withdrawing ability of the ligands attached to the selenium atom. oup.com

Chalcogen bonding, a non-covalent interaction involving group 16 elements, has also been studied in the context of selenium oxoacids. nih.goviucr.org The selenium atom in seleninic and, by extension, selenonic acids can act as a chalcogen bond donor due to the presence of regions of positive electrostatic potential (σ-holes) on its surface. iucr.org These interactions can play a significant role in the crystal packing and intermolecular interactions of these compounds. nih.govscholaris.ca

Selenonic Acid in the Context of Organoselenium Catalysis

Catalytic Role in Oxygen-Transfer Reactions

The primary catalytic role of selenonic acid is observed in oxygen-transfer reactions, where it facilitates the oxidation of a substrate using a terminal oxidant, typically hydrogen peroxide (H₂O₂). The key to its function lies in its activation of H₂O₂ to form a highly reactive "peroxyselenonic" acid intermediate. This Se(VI) peroxyacid is a powerful oxidizing agent capable of transferring an oxygen atom to various substrates.

A landmark finding in 2020 provided the first evidence for the involvement of high-valent Se(VI) intermediates, specifically this compound and peroxythis compound, in the selenium-mediated epoxidation of alkenes like cyclooctene. researchgate.netresearchgate.netrsc.org In this process, the this compound reacts with hydrogen peroxide to form the peroxythis compound, which then acts as the oxygen donor to the alkene, forming an epoxide. researchgate.net While this compound itself is inert towards the alkene, its combination with H₂O₂ triggers rapid epoxidation, underscoring the essential role of the peroxythis compound intermediate. researchgate.net This discovery was significant as it expanded the mechanistic possibilities beyond the long-accepted "peroxyseleninic" acid (Se(IV)) pathway. researchgate.netresearcher.liferesearcher.life

Organoselenium compounds, including precursors to selenonic acids, are effective catalysts for a range of transformations such as Baeyer-Villiger oxidations, alcohol oxidations, and the oxidation of nitrogen-containing compounds. researchgate.netmdpi.com The reactivity of the selenium center and its ability to cycle through multiple oxidation states are central to this catalytic prowess. researchgate.net

Comparative Catalytic Activity with Other Selenium Oxidant Species

The catalytic activity of this compound is not universally superior to other selenium oxidants; its effectiveness is highly dependent on the specific reaction. A direct comparison with its Se(IV) counterpart, seleninic acid, reveals conflicting results across different types of oxidations. rsc.org

In the selenium-mediated epoxidation of alkenes, this compound was found to be a more active catalyst than seleninic acid. researchgate.netrsc.org However, the opposite is true for other reactions, such as the oxidation of aniline (B41778) to nitrobenzene. In this case, seleninic acid is the active catalyst, while this compound is recovered from the reaction mixture as an inactive species. researchgate.netrsc.orgnih.gov

Theoretical and experimental studies provide a mechanistic explanation for these differing activities. The Se(VI) "peroxyselenonic" acid is computationally found to be a better oxidant than the Se(IV) "peroxyseleninic" acid. researchgate.netresearcher.life However, the formation of this potent oxidant from this compound and H₂O₂ is energetically demanding. The key difference lies in the energy required for "catalyst-distortion" during the activation of hydrogen peroxide. Seleninic acid undergoes less distortion when it reacts with H₂O₂ to form the active peroxy species, making this activation step more favorable. researchgate.netresearcher.lifenih.gov In contrast, the higher catalyst-distortion associated with the reaction of this compound with H₂O₂ presents a larger energetic barrier, supporting an inactivating role for the Se(IV) to Se(VI) conversion in certain catalytic cycles. researchgate.netresearcher.liferesearcher.liferesearcher.life

CatalystH₂O₂ Activation StepActivation Free Energy (ΔG‡) (kcal/mol)
Seleninic AcidH₂O₂ Addition (TS1)22.1
Dehydration (TS2)24.0
This compound H₂O₂ Addition (TS1)31.7
Dehydration (TS2)33.9
This table presents DFT calculated activation free energies for the two-step activation of H₂O₂ by benzene (B151609) seleninic acid and benzene this compound. Data sourced from computational studies. nih.gov

Mechanistic Insights into Catalyst Regeneration Cycles

The catalytic cycle in organoselenium chemistry involves the oxidation of the selenium catalyst by a terminal oxidant and its subsequent reduction back to the active state after transferring oxygen to the substrate. In the context of this compound, the regeneration cycle can be complex and is not always efficient.

In reactions where seleninic acid (Se(IV)) is the true catalytic species, the overoxidation of the catalyst to this compound (Se(VI)) can represent an inactivation pathway. iisc.ac.in This has been observed in the oxidation of aniline, where benzene this compound is identified in the aqueous phase after the reaction is complete. rsc.orgnih.gov This recovered Se(VI) species is catalytically inactive for this specific transformation. rsc.orgnih.govnih.govresearchgate.net To re-enter the catalytic cycle, the this compound must be reduced back to the catalytically active Se(IV) seleninic acid. rsc.orgnih.govnih.gov This indicates that under certain conditions, the formation of this compound is a detour from the main catalytic loop, effectively sequestering the catalyst in a higher, but less reactive, oxidation state for that particular substrate.

This resistance to reduction is a key difference between selenium and sulfur chemistry. While the sulfinic acid form of cysteine is extremely resistant to reduction, the seleninic acid form of selenocysteine (B57510) can be readily reduced. nih.gov However, further oxidation of seleninic acid to this compound can lead to a decrease in catalytic activity, as the this compound form is more resistant to reduction back to the active species. iisc.ac.innih.gov The stability of the Se-O bonds in the higher oxidation state makes this reduction step less favorable, thereby hindering catalyst turnover.

Influence of Reaction Environment on Catalytic Efficiency and Selectivity

The reaction environment, including the choice of solvent, can influence the efficiency and selectivity of organoselenium-catalyzed reactions involving this compound. Many oxidations using hydrogen peroxide as the terminal oxidant are performed in organic solvents, but the presence of water in commercial H₂O₂ can slow down reactions. mdpi.com

Interestingly, some selenium-catalyzed oxidations are performed under "on-water" conditions, where the reaction is carried out in an aqueous suspension. nih.gov For example, the oxidation of substituted arylamines to nitroarenes using diphenyl diselenide (a precursor to the active selenium acids) proceeds efficiently under these conditions. nih.gov In this specific on-water system, benzene this compound was identified as an inactive byproduct, highlighting that the environment can modulate the accessibility and role of different oxidation states. nih.gov

Emerging Research Avenues and Future Directions

Innovation in Synthetic Strategies for Novel Selenonic Acid Structures

Historically, the synthesis of selenonic acids has been hampered by difficulties in preparation and characterization, which has limited their study and application compared to their seleninic acid counterparts. scholaris.ca However, recent breakthroughs are changing this landscape.

A significant advancement is the development of a one-pot synthesis method that produces structurally diverse aryl selenonic acids in high yields (77-90%). scholaris.ca This procedure starts from readily available aryl bromides and involves a sequence of metalation, selenation, and oxidation with hydrogen peroxide, followed by ion exchange for purification. scholaris.caresearchgate.netnih.gov This efficient protocol has made a range of aryl selenonic acids, including those with electron-donating and electron-withdrawing groups, more accessible for further study. scholaris.ca

One of the novel structures synthesized using this method is a cyclic selenonic ester, formed from the ready dehydration of an o-hydroxymethyl derivative. scholaris.ca This represents the first example of such a compound, opening up new possibilities for structural and reactivity studies.

Researchers have also successfully prepared the this compound analogue of selenocysteine (B57510) and confirmed its structure using X-ray diffraction. scholaris.canih.gov Additionally, methods for preparing sodium and triethylammonium (B8662869) salts of this compound derivatives of carbohydrates have been reported. scholaris.ca These developments highlight the growing ability to incorporate the this compound moiety into complex and biologically relevant molecules.

Discovery of Unexplored Reactivity Patterns and Chemical Transformations

Recent investigations have revealed that selenonic acids and their derivatives play a more crucial role in oxidation reactions than previously understood. For instance, in the epoxidation of alkenes using benzeneseleninic acid and hydrogen peroxide, it was discovered that the reaction proceeds through the formation of a this compound. scholaris.caresearchgate.net

The this compound itself is not the active epoxidizing agent. scholaris.caresearchgate.net Instead, it must be further activated by an excess of hydrogen peroxide, presumably forming a benzeneperoxythis compound intermediate. scholaris.caresearchgate.net This "peroxyselenonic" acid is now considered the principal oxidant in these reactions, a significant shift from the long-held belief that peroxyseleninic acid was the key intermediate. researchgate.netnih.gov

This newfound understanding of the reactivity of selenonic acids has spurred further investigation into their catalytic cycles. Theoretical studies are now probing the mechanisms of hydrogen peroxide activation and the interconversion between Se(IV) (seleninic acid) and Se(VI) (this compound) states. nih.govrsc.org These studies aim to elucidate the factors that govern the catalytic activity of different selenium oxidation states in various reactions. rsc.org

The exploration of these new reactivity patterns is expected to lead to the development of novel catalytic systems for a variety of organic transformations, including oxidations of alcohols, phenols, and amines. scholaris.cascholaris.canih.gov

Advanced Computational Modeling for Predictive Organoselenium Chemistry

Computational chemistry is becoming an indispensable tool in the study of organoselenium compounds, including selenonic acids. nih.gov Density Functional Theory (DFT) calculations are being employed to gain deeper insights into the structural and electronic properties of these molecules. acs.org

These theoretical studies are crucial for:

Structural Elucidation: Confirming the structures of newly synthesized compounds and understanding their geometries. acs.orgresearchgate.net

Reactivity Prediction: Modeling reaction mechanisms and predicting the reactivity of different species. nih.govnih.gov For example, computational studies have been used to compare the activation energies for eliminations from selenoxides and selenones, providing insights into their relative reactivities. mdpi.com

Understanding Catalytic Cycles: Investigating the intricate steps of catalytic processes, such as the interconversion between different oxidation states of selenium. nih.govrsc.org Theoretical models have been developed to compare the roles of seleninic and selenonic acids in the oxidation of aniline (B41778) to nitrobenzene. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, often combined with machine learning techniques, are also being used to predict the biological activities of organoselenium compounds. nih.govtandfonline.com By correlating the chemical structures of these compounds with their observed activities, researchers can design new molecules with enhanced properties. tandfonline.com These computational approaches are expected to accelerate the discovery and development of new organoselenium compounds with specific applications.

Development of New Applications in Specialized Chemical Syntheses and Materials Science

The expanding understanding of this compound chemistry is paving the way for new applications in both specialized chemical syntheses and materials science.

In synthetic chemistry , the use of this compound-derived catalysts in oxidation reactions is a promising area. scholaris.ca Their ability to catalyze reactions like epoxidation and dihydroxylation of alkenes with environmentally benign co-oxidants like hydrogen peroxide makes them attractive for "green" chemistry applications. scholaris.ca The development of more efficient and selective catalytic systems based on selenonic acids could have a significant impact on the synthesis of fine chemicals and pharmaceuticals. researchgate.net

In materials science , organoselenium compounds are being explored for their potential in creating new functional materials. scholaris.ca The unique electronic properties of selenium suggest that this compound-containing polymers or other materials could have interesting optical or electronic characteristics. researchgate.net While this area is still in its nascent stages, the ability to synthesize novel this compound structures opens up possibilities for designing materials with tailored properties. The incorporation of organoselenium moieties, including potentially those derived from selenonic acids, is being investigated as a strategy to create novel therapeutic agents and functional materials. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing selenonic acids in laboratory settings?

Selenonic acids (RSeO₃H) are typically synthesized via oxidation of selenols (RSeH) or diselenides (RSeSeR) using strong oxidizing agents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) under controlled conditions. Key steps include:

  • Reagent selection : Use stoichiometric H₂O₂ (30%) in acidic media for selective oxidation .
  • Temperature control : Maintain 0–5°C to prevent over-oxidation to selenonic acid derivatives .
  • Purification : Employ recrystallization or column chromatography to isolate pure products, confirmed via NMR (¹H, ⁷⁷Se) and FT-IR spectroscopy .
    Note: Always characterize intermediates (e.g., selenoxides) to validate reaction pathways.

Q. How should researchers design experiments to assess the stability of selenonic acids under varying pH conditions?

  • Experimental design :
    • Prepare this compound solutions in buffered media (pH 1–14) and monitor decomposition via UV-Vis spectroscopy at λ_max ≈ 260 nm (Se=O absorption band) .
    • Use HPLC-MS to track degradation products and quantify half-lives .
  • Controls : Include inert atmosphere (N₂) to rule out oxidative interference.
  • Data analysis : Apply first-order kinetics to model degradation rates and identify pH-dependent stability thresholds .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound derivatives?

Discrepancies often arise from variations in substrate scope, solvent polarity, or catalytic mechanisms. To address this:

  • Systematic review : Conduct meta-analyses of published kinetic data (e.g., turnover frequency, TOF) to identify outliers .
  • Controlled replication : Reproduce studies under standardized conditions (e.g., fixed temperature, solvent) to isolate variable effects .
  • Computational modeling : Use DFT calculations to compare transition-state energies and identify electronic factors (e.g., substituent effects) influencing activity .

Q. How can researchers optimize this compound-based catalysts for enantioselective synthesis?

  • Ligand design : Screen chiral auxiliaries (e.g., BINOL derivatives) via combinatorial libraries to enhance stereoselectivity .
  • Kinetic profiling : Measure enantiomeric excess (ee) using chiral HPLC and correlate with steric/electronic parameters of substituents .
  • Mechanistic studies : Employ isotopic labeling (¹⁸O, D) to trace oxygen transfer pathways and identify rate-limiting steps .

Data Analysis & Interpretation

Q. What strategies mitigate biases in spectroscopic data for this compound characterization?

  • Baseline correction : Use solvent blanks to eliminate background noise in FT-IR and UV-Vis spectra .
  • Statistical validation : Apply principal component analysis (PCA) to NMR datasets to detect outliers or impurities .
  • Cross-validation : Compare results across multiple techniques (e.g., X-ray crystallography for structural confirmation) .

Q. How should researchers address inconsistent biological activity data for this compound derivatives in vitro vs. in vivo?

  • Dosage calibration : Normalize in vitro IC₅₀ values to physiological concentrations (e.g., plasma protein binding assays) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites in vivo that may differ from in vitro parent compounds .
  • Contradiction analysis : Apply the "principal contradiction" framework to prioritize variables (e.g., bioavailability vs. intrinsic activity) driving discrepancies .

Methodological Best Practices

  • Data presentation : Use tables to summarize kinetic parameters (e.g., k_cat, K_M) and highlight statistical significance (p-values, SD/SE) .
  • Reproducibility : Document detailed protocols in Supplementary Information, including instrument calibration steps .
  • Ethical reporting : Disclose conflicts of interest (e.g., reagent suppliers) and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.